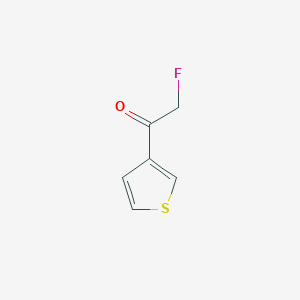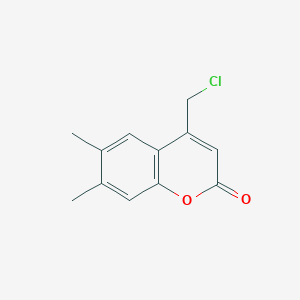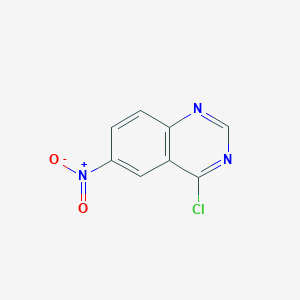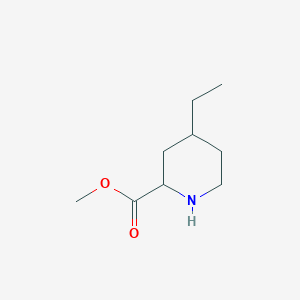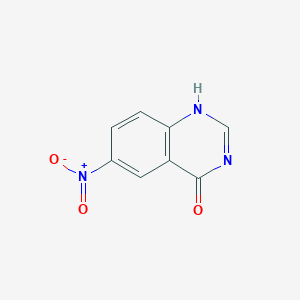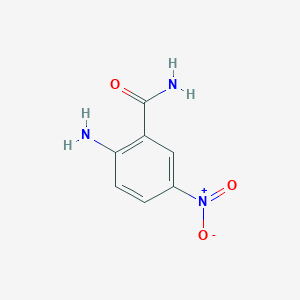![molecular formula C43H57N5O9 B118016 3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid CAS No. 158335-52-5](/img/structure/B118016.png)
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study outlined the preparation of L-forms of amino acids, including 2-amino-5-phenylpentanoic acid, which are constituents in AM-toxins, highlighting methods for their synthesis and resolution (Shimohigashi, Lee, & Izumiya, 1976).
- Another research focused on the stereoselective synthesis of γ‐fluorinated α‐amino acids, demonstrating the application of specific amino acid derivatives in chemical synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).
Application in Biological Systems
- Investigations into the biosynthesis and transformation of amino acid derivatives in microorganisms have been conducted, with studies examining compounds like hydroxy-(methylbutenynyl)-benzoic acid and derivatives from the fungus Curvularia fallax (Abraham & Arfmann, 1990).
Pharmacological Aspects
- A study explored the synthesis of N-methyl-γ-amino-β-hydroxy acids, compounds vital in several depsipeptides with therapeutic profiles, highlighting the potential pharmaceutical applications of such compounds (Catasús, Moyano, Pericàs, & Riera, 1999).
- Research on inhibitors for HIV-1 protease using isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid demonstrated the specificity and potential therapeutic application of these compounds (Raju & Deshpande, 1991).
Synthesis and Analytical Techniques
- The X-ray structure determination of specific amino acid components, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, has been performed to understand their structural properties in detail (Nakamura et al., 1976).
- Techniques for the synthesis of derivatives of amino acids, such as the preparation of polyacetylenes bearing an amino group, have been developed to explore their potential applications in chiral recognition and other areas (Yashima, Maeda, Matsushima, & Okamato, 1997).
properties
CAS RN |
158335-52-5 |
|---|---|
Product Name |
3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid |
Molecular Formula |
C43H57N5O9 |
Molecular Weight |
787.9 g/mol |
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid |
InChI |
InChI=1S/C43H57N5O9/c1-26(2)39(47-36(51)23-31-19-13-8-14-20-31)43(57)48-40(27(3)4)42(56)46-32(21-29-15-9-6-10-16-29)34(49)24-37(52)44-28(5)41(55)45-33(35(50)25-38(53)54)22-30-17-11-7-12-18-30/h6-20,26-28,32-35,39-40,49-50H,21-25H2,1-5H3,(H,44,52)(H,45,55)(H,46,56)(H,47,51)(H,48,57)(H,53,54) |
InChI Key |
AQRATHKYNQIHRE-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(CC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(CC(=O)O)O)O)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(CC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(CC(=O)O)O)O)NC(=O)CC3=CC=CC=C3 |
synonyms |
YF 044P-D YF-044P-D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



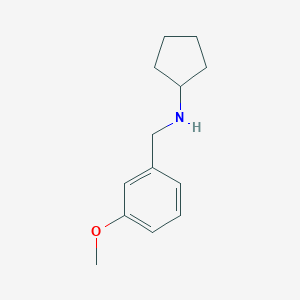
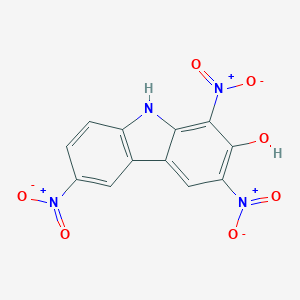
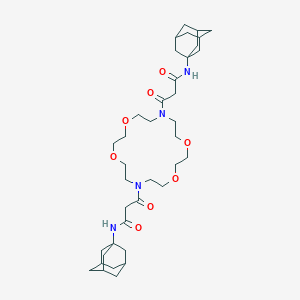
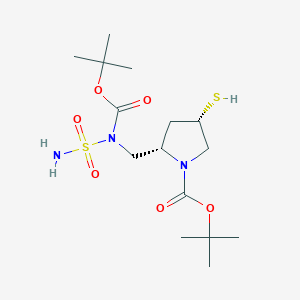
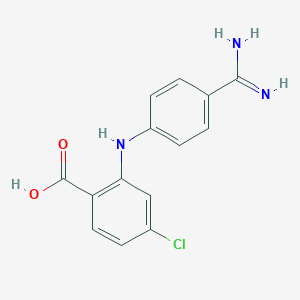
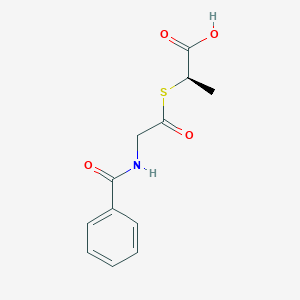
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
